6-Boc-2,6-diazabicyclo[3.2.0]heptane
Overview
Description
6-Boc-2,6-diazabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C10H18N2O2. It is known for its unique structure, which includes a diazabicycloheptane core with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2,6-diazabicyclo[3.2.0]heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable diamine precursor and a carbonyl compound under acidic or basic conditions.
Introduction of the Boc Protecting Group: The diazabicycloheptane core is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Boc-2,6-diazabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free diazabicycloheptane core.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to remove the Boc group.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted diazabicycloheptanes.
Deprotection Reactions: The major product is the free diazabicycloheptane core.
Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction reaction performed.
Scientific Research Applications
6-Boc-2,6-diazabicyclo[3.2.0]heptane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Boc-2,6-diazabicyclo[3.2.0]heptane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability and prevents unwanted side reactions, allowing for selective functionalization of the diazabicycloheptane core. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazabicyclo[3.2.0]heptane: Lacks the Boc protecting group, making it more reactive but less stable.
6-Boc-2,5-diazabicyclo[2.2.1]heptane: A similar compound with a different bicyclic structure, offering different reactivity and stability profiles.
6-Boc-2,6-diazabicyclo[3.3.0]octane: Another related compound with a larger bicyclic ring, affecting its chemical properties and applications.
Uniqueness
6-Boc-2,6-diazabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure and the presence of the Boc protecting group, which provides a balance of stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-8(12)4-5-11-7/h7-8,11H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVMAANWMDTLFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.